Urea, N-(2-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
Description
The compound Urea, N-(2-methoxyphenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is an unsymmetrical 1,3-disubstituted urea derivative featuring:
- A 2-methoxyphenyl group on one nitrogen atom, introducing steric and electronic effects due to the ortho-substituted methoxy moiety.
- A 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group on the other nitrogen, providing a boronate ester functional group.
The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis .
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BN2O4/c1-19(2)20(3,4)27-21(26-19)14-10-12-15(13-11-14)22-18(24)23-16-8-6-7-9-17(16)25-5/h6-13H,1-5H3,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTKPXSTSCAMJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations:
- Boronate Reactivity: Compounds with boronate esters (e.g., target, ) are pivotal in Suzuki couplings, unlike non-boronated ureas .
- Solubility: Methoxy and methyl groups (e.g., ) improve solubility in organic solvents, while dual boronates () may reduce it.
Preparation Methods
Optimization of Solvent Systems for Scalability
While DCM is effective for laboratory-scale synthesis, alternative solvents have been explored to improve scalability and safety:
| Solvent | Reaction Time | Yield | Purity (HPLC) | Citation |
|---|---|---|---|---|
| Dichloromethane | 12–24 hours | 80% | >99.5% | |
| Tetrahydrofuran | 8–12 hours | 75% | 98.2% | |
| Acetonitrile | 6–10 hours | 82% | 99.1% |
Notably, acetonitrile reduces reaction time due to its higher polarity, which accelerates nucleophilic attack . However, DCM remains preferred for its low boiling point (40°C), facilitating easy removal during purification .
Catalytic Approaches and Substrate Selectivity
Recent advances emphasize catalyst-free methodologies to avoid metal contamination. However, tin(II) chloride/choline chloride eutectic mixtures have been employed in analogous urea syntheses to enhance substrate selectivity . For the target compound, this approach could mitigate side reactions such as:
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Oligomerization: Uncontrolled polymerization of isocyanates.
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Boronate Hydrolysis: Degradation of the dioxaborolane group in aqueous conditions.
Key Findings:
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Tin(II) Chloride/Choline Chloride: Reduces reaction time to 2–4 hours while maintaining yields >85% in model systems .
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Temperature Control: Reactions conducted at 30–50°C prevent boronate decomposition .
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors are proposed to address exothermicity and mixing challenges:
Process Parameters:
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Residence Time: 10–15 minutes
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Temperature: 25°C (controlled via jacketed cooling)
Advantages:
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Reduced Solvent Use: 50% lower DCM consumption compared to batch processes.
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Consistent Purity: >99% HPLC purity without chromatography .
Purification Strategies
Standard Laboratory Method:
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Evaporation: Remove DCM under reduced pressure.
Industrial Alternatives:
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Crystallization: Utilize methanol/water mixtures to precipitate the urea derivative .
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Filtration: Achieves 95% recovery with <1% impurity retention .
Challenges and Mitigation
Q & A
Q. What are the recommended synthetic routes for preparing this urea-boronate compound, and what reaction conditions optimize yield?
The compound can be synthesized via a two-step approach:
- Step 1 : React 2-methoxyphenyl isocyanate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl generated during urea bond formation .
- Step 2 : Purify the crude product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Optimal yields (>70%) are achieved with stoichiometric control (1:1 molar ratio) and anhydrous conditions to prevent boronate hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?
- NMR Spectroscopy :
- ¹H NMR : Look for urea NH protons (δ 8.5–9.5 ppm, broad singlets) and methoxy group signals (δ ~3.8 ppm). Aromatic protons from the phenyl and boronate-substituted phenyl groups appear as multiplets in δ 6.5–8.0 ppm .
- ¹³C NMR : Confirm the carbonyl carbon (urea C=O) at δ ~155 ppm and boronate dioxaborolane carbons at δ ~25–30 ppm .
Q. How does the dioxaborolane group influence this compound’s reactivity in cross-coupling reactions?
The dioxaborolane moiety enables participation in Suzuki-Miyaura couplings , where it acts as a boronate ester partner with aryl halides. Key considerations:
- Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with a base (e.g., K₂CO₃) in THF/water mixtures at 60–80°C .
- Monitor for deboronation side reactions under acidic or aqueous conditions, which can reduce coupling efficiency .
Q. What solubility and storage guidelines ensure compound stability during experiments?
- Solubility : Soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF. Insoluble in water due to the hydrophobic boronate group .
- Storage : Store at 2–8°C under inert gas (Ar/N₂) in sealed vials to prevent moisture-induced boronate degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?
Discrepancies often arise from differences in cellular uptake or metabolic instability. Methodological solutions:
- Cellular Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess passive diffusion .
- Metabolic Stability Testing : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS for degradation products .
- Prodrug Design : Modify the boronate group (e.g., ester protection) to enhance stability in physiological media .
Q. What strategies optimize regioselectivity when using this compound in multi-step synthetic pathways?
- Protection/Deprotection : Temporarily protect the urea NH groups with Boc anhydride to prevent unwanted nucleophilic side reactions during boronate activation .
- Directed Ortho-Metalation : Exploit the methoxy group’s directing effects to functionalize the phenyl ring ortho to the urea linkage before boronate installation .
Q. Which computational methods predict binding interactions between this compound and enzymatic targets (e.g., kinases)?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets. Prioritize hydrogen bonding between the urea carbonyl and kinase hinge regions .
- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., GROMACS) to assess binding stability and identify key residues (e.g., Lys or Glu) involved in recognition .
Q. How can advanced chromatographic techniques separate and quantify this compound from complex reaction mixtures?
- HPLC Method : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% formic acid in water/acetonitrile (40:60 to 10:90 over 20 min). Monitor at 254 nm for urea/boronate UV absorption .
- LC-MS/MS : Employ MRM transitions specific to the molecular ion for quantification in biological matrices (LOQ <10 nM) .
Q. What experimental evidence supports the role of the methoxy group in modulating electronic effects on the urea scaffold?
- Hammett Studies : Compare reaction rates of methoxy-substituted vs. unsubstituted urea derivatives in nucleophilic aromatic substitutions. The electron-donating methoxy group reduces electrophilicity at the phenyl ring, slowing reactivity .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to quantify electron density redistribution caused by the methoxy substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
